Butanoyl dihydrogen phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

phosphono butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O5P/c1-2-3-4(5)9-10(6,7)8/h2-3H2,1H3,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHMCUNOMIZJDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963109 |

Source

|

| Record name | Butanoyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-06-7 |

Source

|

| Record name | Butanoic acid, anhydride with phosphoric acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyryl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYRYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z2QPF6UPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Butanoyl Dihydrogen Phosphate: Structure, Properties, and Biological Significance

Introduction

Butanoyl dihydrogen phosphate, also known as butyryl phosphate, is a high-energy acyl phosphate that plays a crucial role as a metabolic intermediate in various biological systems, particularly in anaerobic bacteria.[1] Its significance lies at the crossroads of energy metabolism and fatty acid synthesis, making it a molecule of considerable interest to researchers in microbiology, biochemistry, and drug development. This guide provides a comprehensive technical overview of the structure, properties, synthesis, and biological functions of butanoyl dihydrogen phosphate, tailored for professionals in the scientific community.

Chemical Structure and Basic Information

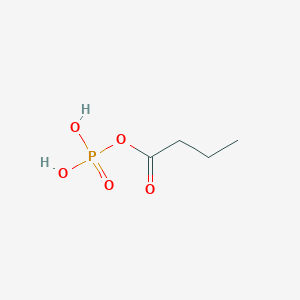

Butanoyl dihydrogen phosphate is a mixed anhydride formed from butyric acid and phosphoric acid.[1] The presence of the energy-rich phosphoanhydride bond is central to its biological function.

Caption: 2D Chemical Structure of Butanoyl Dihydrogen Phosphate.

Table 1: Key Identifiers and Properties of Butanoyl Dihydrogen Phosphate

| Property | Value | Reference |

| IUPAC Name | (Butanoyloxy)phosphonic acid | [1] |

| Other Names | Butyryl phosphate, Butanoyl phosphate | [1] |

| CAS Number | 4378-06-7 | [1] |

| Chemical Formula | C₄H₉O₅P | [1] |

| Molecular Weight | 168.085 g/mol | [1] |

| Canonical SMILES | CCCC(=O)OP(=O)(O)O | [1] |

Physicochemical Properties

The physicochemical properties of butanoyl dihydrogen phosphate are critical for its handling, stability, and biological activity. While specific experimental data for this compound is limited, properties can be inferred from its structure and data on analogous short-chain acyl phosphates, such as acetyl phosphate.

Solubility: Based on its structure, which includes a polar phosphate group and a short, nonpolar butyryl chain, butanoyl dihydrogen phosphate is expected to be soluble in water and other polar solvents.[2] Its solubility in nonpolar organic solvents is likely to be limited.

Stability: Acyl phosphates are known to be relatively unstable in aqueous solutions, undergoing hydrolysis to the corresponding carboxylic acid and inorganic phosphate. The stability of butanoyl dihydrogen phosphate is expected to be pH and temperature-dependent. Analogous to acetyl phosphate, it is likely more stable in slightly acidic conditions (pH 5-6) and has a half-life of several hours at room temperature in a neutral solution.[3] Hydrolysis is accelerated at alkaline pH.[4]

pKa Values: Butanoyl dihydrogen phosphate has two acidic protons on the phosphate group. The pKa values are expected to be in the ranges typical for organophosphates, with the first pKa being strongly acidic and the second pKa being near neutral pH.

Biological Role and Significance

Butanoyl dihydrogen phosphate is a key high-energy intermediate in the butyrate fermentation pathway of many anaerobic bacteria, including species of Clostridium.[5][6] It serves as a precursor for both ATP generation and butyrate synthesis.

Metabolic Pathway:

The formation and utilization of butanoyl dihydrogen phosphate are primarily catalyzed by two key enzymes: phosphotransbutyrylase (PTB) and butyrate kinase (BUK).

-

Synthesis by Phosphotransbutyrylase (PTB): PTB catalyzes the reversible conversion of butanoyl-CoA and inorganic phosphate (Pi) to butanoyl dihydrogen phosphate and Coenzyme A (CoA).

Butanoyl-CoA + Pi ⇌ Butanoyl dihydrogen phosphate + CoA

-

Conversion by Butyrate Kinase (BUK): BUK catalyzes the substrate-level phosphorylation of ADP using the high-energy phosphate group from butanoyl dihydrogen phosphate, yielding butyrate and ATP.

Butanoyl dihydrogen phosphate + ADP ⇌ Butyrate + ATP

This pathway is a critical mechanism for energy conservation in anaerobic microorganisms.

Caption: Key enzymatic reactions involving butanoyl dihydrogen phosphate.

Chemical Synthesis: A Proposed Protocol

Principle: The synthesis involves the reaction of butyric anhydride with phosphoric acid. The butyric anhydride serves as the acyl donor to the phosphate group.

Proposed Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and maintained at a low temperature (e.g., 0-5 °C) using an ice bath, dissolve 85% phosphoric acid in a suitable organic solvent like ethyl acetate.

-

Addition of Anhydride: While stirring vigorously, slowly add butyric anhydride to the phosphoric acid solution. The molar ratio of butyric anhydride to phosphoric acid should be approximately 2:1 to drive the reaction towards the formation of the mixed anhydride.

-

Reaction: Continue stirring the mixture at a low temperature for several hours (e.g., 2-4 hours) to allow the reaction to proceed to completion.

-

Neutralization and Extraction: After the reaction period, carefully add cold water to the mixture. Neutralize the solution to a pH of approximately 5-6 with a weak base such as sodium bicarbonate. This step should be performed cautiously as it can be exothermic. The butanoyl dihydrogen phosphate will be in the aqueous layer.

-

Purification: The aqueous layer containing the sodium salt of butanoyl dihydrogen phosphate can be separated. Further purification can be achieved by techniques such as precipitation with a water-miscible organic solvent (e.g., ethanol or acetone) or by ion-exchange chromatography.[8]

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is performed at a low temperature to minimize the hydrolysis of the product and any side reactions.

-

Excess Anhydride: Using an excess of butyric anhydride helps to shift the equilibrium towards the formation of butanoyl dihydrogen phosphate.

-

Neutralization to pH 5-6: Butanoyl dihydrogen phosphate is expected to have greater stability in a slightly acidic to neutral pH range, thus minimizing degradation during workup.[3]

Characterization

The characterization of synthesized butanoyl dihydrogen phosphate is essential to confirm its identity and purity. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyryl group: a triplet for the terminal methyl protons, a sextet for the adjacent methylene protons, and a triplet for the methylene protons alpha to the carbonyl group.

-

³¹P NMR: The phosphorus-31 NMR spectrum will show a single resonance characteristic of an acyl phosphate. The chemical shift will be informative of the chemical environment of the phosphorus atom.[9]

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the following functional groups:

-

A strong C=O stretching vibration from the carbonyl group.

-

P=O and P-O stretching vibrations from the phosphate moiety.

-

O-H stretching from the acidic protons of the phosphate group.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of butanoyl dihydrogen phosphate. Electrospray ionization (ESI) in negative ion mode would be a suitable technique to detect the deprotonated molecule.

Analytical Methods for Quantification

Accurate quantification of butanoyl dihydrogen phosphate is crucial for metabolic studies and enzyme kinetics.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation and quantification of short-chain acyl phosphates. A reversed-phase C18 column with an acidic mobile phase and a UV detector set to a low wavelength (around 210 nm) can be used. Due to the polar nature of the phosphate group, ion-pairing agents may be required to improve retention and peak shape.

Enzymatic Assays:

Enzymatic assays offer high specificity for the quantification of butanoyl dihydrogen phosphate. A coupled enzyme assay involving butyrate kinase (BUK) is a common approach.

Principle: The conversion of butanoyl dihydrogen phosphate to butyrate by BUK is coupled to other enzymatic reactions that produce a readily detectable product (e.g., NADH or a colored compound).

Example of a Coupled Enzymatic Assay Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing ADP, a suitable buffer (e.g., Tris-HCl at pH 7.5-8.0), MgCl₂, and the coupling enzymes and their substrates. For example, the production of ATP by BUK can be coupled to the hexokinase/glucose-6-phosphate dehydrogenase system, where the final production of NADPH is monitored spectrophotometrically at 340 nm.

-

Sample Preparation: Biological samples should be appropriately extracted and deproteinized to remove interfering substances.

-

Assay Initiation: The reaction is initiated by the addition of the sample containing butanoyl dihydrogen phosphate or by the addition of purified butyrate kinase.

-

Measurement: The change in absorbance at 340 nm over time is measured, which is directly proportional to the concentration of butanoyl dihydrogen phosphate in the sample.

-

Standard Curve: A standard curve should be generated using known concentrations of butanoyl dihydrogen phosphate to accurately quantify the amount in the samples.

Caption: Workflow of a coupled enzymatic assay for butanoyl dihydrogen phosphate.

Conclusion

Butanoyl dihydrogen phosphate is a fundamentally important molecule in microbial metabolism. Understanding its chemical properties, synthesis, and biological roles is essential for researchers in various fields. This guide has provided a detailed technical overview, including a proposed synthesis protocol and methods for its characterization and quantification. Further research to obtain specific experimental data on the physicochemical properties of butanoyl dihydrogen phosphate will undoubtedly contribute to a more complete understanding of this vital metabolic intermediate.

References

-

PrepChem. Synthesis of Acetyl phosphate. [Link]

-

Whitesides, G. M., et al. (1975). Large-Scale Synthesis of Diammonium Acetyl Phosphate. The Journal of Organic Chemistry, 40(17), 2516–2517. [Link]

-

Wikipedia. Acetyl phosphate. [Link]

-

Todhunter, J. A., & Purich, D. L. (1974). A plausible intermediate in the acetyl coenzyme A synthetase reaction. Biochemical and Biophysical Research Communications, 60(1), 273-280. [Link]

-

Twarog, R., & Wolfe, R. S. (1963). Role of butyryl phosphate in the energy metabolism of Clostridium tetanomorphum. Journal of bacteriology, 86(1), 112. [Link]

-

Organic Syntheses. n-BUTYL PHOSPHATE. [Link]

-

Organic Syntheses. n-BUTYRYL CHLORIDE. [Link]

-

Louis, P., & Flint, H. J. (2017). Formation of butyrate from dietary fibre in the human colon. Current Opinion in Biotechnology, 43, 89-94. [Link]

-

Wikipedia. Butyryl phosphate. [Link]

-

Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press. [Link]

-

PubChem. (r)-Butyryl phosphate. [Link]

-

Harris, L. M., Desai, R. P., Welker, N. E., & Papoutsakis, E. T. (2000). Intracellular butyryl phosphate and acetyl phosphate concentrations in Clostridium acetobutylicum and their implications for solvent formation. Applied and environmental microbiology, 66(12), 5324-5329. [Link]

-

ResearchGate. The 31 P NMR chemical shifts of different types of phosphorus species... [Link]

-

Wagner, C. A., et al. (2019). The basics of phosphate metabolism. Pflügers Archiv-European Journal of Physiology, 471(1), 5-13. [Link]

-

NIST. Tributyl phosphate. [Link]

-

Roujeinikova, A., et al. (2007). X-Ray Crystallographic Studies on Butyryl-ACP Reveal Flexibility of the Structure around a Putative Acyl Chain Binding Site. Journal of molecular biology, 365(1), 135-145. [Link]

-

Williams, R. pKa Data Compiled. [Link]

-

Louis, P., et al. (2004). Restricted distribution of the butyrate kinase pathway among butyrate-producing bacteria from the human colon. Journal of bacteriology, 186(7), 2099-2106. [Link]

-

ResearchGate. Optimal pH (a), pH stability (b), optimal temperature (c),... [Link]

- Google Patents.

-

ResearchGate. The 3D surface graph for the FTIR spectra of the evolved gases produced by BDEEP pyrolysis. [Link]

-

ResearchGate. X-Ray Crystallographic Studies on Butyryl-ACP Reveal Flexibility of the Structure around a Putative Acyl Chain Binding Site. [Link]

-

Williams, R. pKa Data Compiled. [Link]

-

RSC Publishing. The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. [Link]

-

ResearchGate. 1 H NMR spectrum of key intermediate 13 with two different phosphate... [Link]

-

ASM Journals. Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data. [Link]

-

bioRxiv. Crystal Structure of the 4-Hydroxybutyryl-CoA Synthetase (ADP- forming) from Nitrosopumilus maritimus. [Link]

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

- Google Patents. Process method for synthesizing and purifying 4-chlorobutyryl chloride.

-

MDPI. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. [Link]

-

ResearchGate. What's the pKa of the phosphate group in DNA and RNA molecules? [Link]

-

Wikipedia. Butyrate kinase. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lndcollege.co.in [lndcollege.co.in]

- 3. Acetyl phosphate - Wikipedia [en.wikipedia.org]

- 4. Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. US4088675A - Production of acyl phosphate salts - Google Patents [patents.google.com]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to Butyryl Phosphate: Chemical Characteristics and Reactivity

Introduction

Butyryl phosphate, a mixed anhydride of butyric acid and phosphoric acid, is a pivotal high-energy intermediate in cellular metabolism. While not as universally recognized as adenosine triphosphate (ATP), its role in specific biochemical pathways, particularly in the fermentation metabolism of anaerobic microorganisms, is fundamentally important for energy conservation. This guide provides a comprehensive technical overview of the chemical properties, reactivity, and biological significance of butyryl phosphate, tailored for researchers, scientists, and professionals in drug development. We will delve into its structure and stability, explore its reactivity as an acyl phosphate, and detail its central role in enzymatic reactions that underpin the energy economy of various organisms.

Chemical Characteristics of Butyryl Phosphate

A thorough understanding of the chemical nature of butyryl phosphate is essential for its study and application in a research context. This section outlines its structural and physicochemical properties.

Structure and Nomenclature

Butyryl phosphate is structurally characterized by a butyryl group linked to a phosphate group via an anhydride bond. This acyl phosphate linkage is the source of its high-energy character.

-

Preferred IUPAC Name : (Butanoyloxy)phosphonic acid[1]

-

Other Names : Butanoyl dihydrogen phosphate[1]

-

CAS Number : 4378-06-7[1]

Caption: Chemical structure of Butyryl Phosphate.

Physicochemical Properties

The physical and chemical properties of butyryl phosphate dictate its behavior in solution and are critical for designing experiments.

| Property | Value | Source |

| Chemical Formula | C₄H₉O₅P | [1][2] |

| Molar Mass | 168.085 g·mol⁻¹ | [1] |

| Appearance | Liquid | [3] |

| Solubility | Soluble in alcohol, ether, and water | [4] |

| Stereochemistry | Achiral | [2] |

Note: Solubility data is inferred from related butyl phosphate compounds and should be experimentally verified for butyryl phosphate specifically.

Spectroscopic Profile

Spectroscopic methods are indispensable for the identification and structural elucidation of butyryl phosphate.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy : As an organophosphorus compound, ³¹P NMR is a highly informative technique. Butyryl phosphate would exhibit a distinct singlet in the phosphate region of the spectrum, with a chemical shift characteristic of an acyl phosphate. This technique is particularly useful for monitoring reactions involving the transfer of the phosphate group.

-

¹H and ¹³C NMR Spectroscopy : These techniques are used to confirm the structure of the butyryl acyl chain. The ¹H NMR spectrum would show characteristic signals for the methyl (CH₃) and methylene (CH₂) groups, with coupling patterns that reveal their connectivity. Similarly, ¹³C NMR would show four distinct carbon signals corresponding to the carbonyl carbon and the three aliphatic carbons of the butyryl group.

-

Infrared (IR) Spectroscopy : IR spectroscopy is valuable for identifying key functional groups. The spectrum of butyryl phosphate would be characterized by strong absorption bands corresponding to the P=O and C=O stretching vibrations of the acyl phosphate group, typically found in the regions of 1200-1300 cm⁻¹ and 1750-1800 cm⁻¹, respectively.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. The molecular ion peak would be observed at an m/z corresponding to the molecular mass (168.085).

Reactivity and Biological Role

The reactivity of butyryl phosphate is dominated by the high-energy nature of its acyl phosphate bond, which allows it to serve as a potent phosphoryl group donor in biochemical reactions.

The High-Energy Acyl Phosphate Bond

The term "high-energy" refers to the large negative Gibbs free energy change (ΔG°') associated with the hydrolysis of the acyl phosphate bond. This thermodynamic instability, coupled with kinetic stability in the absence of a catalyst, makes molecules like butyryl phosphate ideal for controlled energy transfer within the cell.[5][6] The energy released upon hydrolysis is used to drive thermodynamically unfavorable reactions, most notably the synthesis of ATP.

Hydrolysis

In the presence of water, butyryl phosphate can be hydrolyzed to yield butyrate and inorganic phosphate (Pi).

Butyryl phosphate + H₂O ⇌ Butyrate + Pi

This reaction is generally slow at neutral pH without enzymatic catalysis but is thermodynamically favorable. The stability of phosphate esters and anhydrides is a key feature that allows them to persist in the aqueous environment of the cell long enough to be utilized by enzymes.[5]

Central Role in Butyrate Metabolism

Butyryl phosphate is a key intermediate in the metabolic pathway that converts butyryl-CoA to butyrate, a process crucial for ATP generation in many anaerobic bacteria, such as those from the genus Clostridium.[1][7] This conversion occurs in a two-step enzymatic process that facilitates substrate-level phosphorylation.

-

Synthesis via Phosphotransbutyrylase : The first step is the conversion of butyryl-CoA to butyryl phosphate, catalyzed by the enzyme phosphate butyryltransferase (EC 2.3.1.19), also known as phosphotransbutyrylase. This reaction is reversible and involves the transfer of the butyryl group from coenzyme A to inorganic phosphate.[8]

-

Reaction : Butyryl-CoA + Pi ⇌ Butyryl phosphate + CoA-SH

-

-

ATP Generation via Butyrate Kinase : In the subsequent step, the high-energy phosphate group of butyryl phosphate is transferred to adenosine diphosphate (ADP) to synthesize ATP. This reaction is catalyzed by butyrate kinase (EC 2.7.2.7) and results in the formation of butyrate.[8][9]

-

Reaction : Butyryl phosphate + ADP ⇌ Butyrate + ATP

-

This two-enzyme system provides a mechanism for the cell to conserve the energy from the thioester bond of butyryl-CoA in the form of ATP.[7][8]

Caption: Enzymatic conversion of Butyryl-CoA to Butyrate.

Experimental Considerations and Protocols

Working with butyryl phosphate in the laboratory requires careful consideration of its synthesis, handling, and analysis due to its reactivity.

Synthesis of Butyryl Phosphate

While enzymatic synthesis is often preferred for producing high-purity butyryl phosphate for biochemical studies, chemical synthesis methods are also available. A common approach for synthesizing alkyl phosphates involves the reaction of an alcohol with a phosphorylating agent like phosphorus oxychloride in the presence of a base such as pyridine to neutralize the HCl byproduct.[10]

General Caution : These reactions should be performed in a well-ventilated fume hood, as the reagents can be corrosive and toxic.[11][12]

Handling and Storage

Given its susceptibility to hydrolysis, butyryl phosphate should be handled and stored with care to maintain its integrity.

-

Handling : All handling should be done in a dry environment, using anhydrous solvents and reagents if possible.

-

Storage : For long-term stability, butyryl phosphate should be stored in a tightly sealed container at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[11]

Analytical Methodologies

Accurate quantification of butyryl phosphate is crucial for studying its role in enzymatic reactions and metabolic pathways.

HPLC is a powerful technique for separating and quantifying butyryl phosphate from a complex mixture of metabolites.

-

Methodology : A mixed-mode chromatography column is often suitable for separating charged analytes like butyryl phosphate.[13]

-

Detection : Detection can be achieved using techniques such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS), which do not require a chromophore.[13]

Enzymatic assays offer high specificity and sensitivity for the quantification of butyryl phosphate. A coupled enzyme assay using butyrate kinase is a common approach.

Principle : Butyrate kinase is used to convert butyryl phosphate and ADP into butyrate and ATP. The amount of ATP produced, which is stoichiometric with the initial amount of butyryl phosphate, can then be quantified using a variety of methods, such as a luciferase-based bioluminescence assay.

Step-by-Step Protocol:

-

Reaction Setup : Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.4-8.3[7]), magnesium chloride (as Mg²⁺ is a required cofactor for many kinases[7]), and excess ADP.

-

Initiation : Add a known amount of the sample containing butyryl phosphate to the reaction mixture.

-

Enzymatic Reaction : Initiate the reaction by adding a purified preparation of butyrate kinase. Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to ensure the complete conversion of butyryl phosphate.

-

Termination : Stop the reaction, typically by heat inactivation of the enzyme or by adding a quenching agent like EDTA.

-

Quantification : Measure the amount of ATP produced. In a luciferase assay, the ATP-dependent oxidation of luciferin produces light, which can be measured with a luminometer. The light output is directly proportional to the ATP concentration.

-

Standard Curve : A standard curve should be generated using known concentrations of ATP to accurately quantify the amount of ATP produced in the experimental samples.

Caption: Workflow for a coupled enzymatic assay of Butyryl Phosphate.

Conclusion

Butyryl phosphate stands as a classic example of a high-energy acyl phosphate, playing a critical role in the bioenergetics of anaerobic metabolism. Its unique chemical characteristics, particularly the reactive acyl phosphate bond, enable it to function as a key intermediate in substrate-level phosphorylation, directly linking the catabolism of substrates like butyryl-CoA to the synthesis of ATP. A comprehensive understanding of its structure, reactivity, and the enzymes that metabolize it is essential for researchers exploring microbial physiology, metabolic engineering, and the development of novel antimicrobial strategies targeting these pathways. The experimental protocols and analytical methods outlined in this guide provide a framework for the accurate study of this important metabolite.

References

-

Wikipedia. Butyryl phosphate. [Link]

-

Wikipedia. Butyrate kinase. [Link]

-

Citius.Technology. Butyrylcholinesterase: Structure and Physiological Importance. [Link]

-

Global Substance Registration System. BUTYRYL PHOSPHATE. [Link]

-

Nilesh. butyrate. [Link]

-

National Center for Biotechnology Information. ROLE OF BUTYRYL PHOSPHATE IN THE ENERGY METABOLISM OF CLOSTRIDIUM TETANOMORPHUM. [Link]

-

MDPI. How Prebiotic Chemistry and Early Life Chose Phosphate. [Link]

-

Some Properties of the Phosphate Group (General Concepts). [Link]

-

Wikipedia. Phosphate butyryltransferase. [Link]

-

National Center for Biotechnology Information. Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. [Link]

-

National Center for Biotechnology Information. (r)-Butyryl phosphate | C12H21O7P | CID 23615252 - PubChem. [Link]

-

Organic Syntheses. n-BUTYL PHOSPHATE. [Link]

-

Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. [Link]

-

National Center for Biotechnology Information. Enzymatic determination of phosphate in conjunction with high-performance liquid chromatography. [Link]

-

Frontiers. On the potential roles of phosphorus in the early evolution of energy metabolism. [Link]

-

National Center for Biotechnology Information. The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]

-

HPLC IN ENZYMATIC ANALYSIS. [Link]

-

GOV.UK. Tributyl phosphate: incident management. [Link]

- Google Patents.

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

-

ResearchGate. Enzymatic Method for Determination of Inorganic Phosphate in Serum and Urine with a Centrifugal Analyzer. [Link]

-

Quora. What are the sources of high energy phosphates in bioenergetics?. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Phosphate Ion. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Wikipedia. High-energy phosphate. [Link]

-

Chemistry LibreTexts. 9.3: ATP, The Principal Phosphate Group Donor. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

MDPI. Synthesis and Thermal Behaviour of Calcium Alkyl Phosphates as Bioceramic Precursors. [Link]

-

National Center for Biotechnology Information. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. [Link]

-

LookChem. CAS No.4378-06-7,Butyryl Phosphate Suppliers. [Link]

-

ResearchGate. Role of Phosphorus in the Photosynthetic Dark Phase Biochemical Pathways. [Link]

Sources

- 1. Butyryl phosphate - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. solutions.actylis.com [solutions.actylis.com]

- 5. mdpi.com [mdpi.com]

- 6. Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ROLE OF BUTYRYL PHOSPHATE IN THE ENERGY METABOLISM OF CLOSTRIDIUM TETANOMORPHUM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. butyrate - Nilesh [microbiochem.weebly.com]

- 9. Butyrate kinase - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. helixchrom.com [helixchrom.com]

Technical Guide: Bacterial Synthesis of (Butanoyloxy)phosphonic Acid (Butyryl Phosphate)

The following technical guide details the biosynthesis, enzymology, and experimental characterization of (Butanoyloxy)phosphonic acid , scientifically known as Butyryl Phosphate (or Butanoyl Phosphate).

Executive Summary

(Butanoyloxy)phosphonic acid (CAS: 4378-06-7), widely recognized in biochemistry as Butyryl Phosphate , is a high-energy mixed anhydride intermediate critical to bacterial anaerobic energy metabolism.[1][2] It serves as the obligate precursor to butyrate in the canonical Clostridium fermentation pathway, facilitating substrate-level phosphorylation to generate ATP.[1][2]

For drug development and microbiome researchers, this molecule represents a pivotal checkpoint in Short-Chain Fatty Acid (SCFA) production—a process linked to gut health, pathogen exclusion, and metabolic regulation.[1][2] This guide dissects the synthesis pathways, enzymatic mechanisms, and handling protocols for this labile intermediate.[1][2]

Nomenclature & Chemical Identity

To ensure scientific accuracy, this guide uses the standard biochemical designation Butyryl Phosphate .[1][2]

-

Structure: A mixed anhydride of butyric acid and phosphoric acid.[1][2]

-

Chemical Formula:

[1][2][3] -

Physiological Role: High-energy acyl-phosphate intermediate (

).[1][2]

Technical Note: The term "(Butanoyloxy)phosphonic acid" technically describes the acyl group attached to a phosphorus moiety.[1][2] In biological systems, this manifests as the labile anhydride Butyryl Phosphate , distinct from stable C-P bond phosphonates.[1][2]

Bacterial Synthesis Pathways

The primary synthesis of Butyryl Phosphate occurs in anaerobic bacteria (e.g., Clostridium acetobutylicum, Clostridium butyricum, Butyrivibrio fibrisolvens) during the acidogenic phase of fermentation.[1][2]

The Canonical Ptb-Buk Pathway

This is the sole metabolic route that synthesizes Butyryl Phosphate as a discrete intermediate.[1][2]

Pathway Logic:

-

Precursor Assembly: Glycolysis converts Glucose to Pyruvate, which is oxidatively decarboxylated to Acetyl-CoA .[1][2]

-

Chain Elongation: Two Acetyl-CoA molecules condense and reduce to form Butyryl-CoA .[1][2]

-

Phosphorylation (Synthesis Step): Phosphotransbutyrylase (Ptb) catalyzes the reversible transfer of the butyryl group to inorganic phosphate, generating Butyryl Phosphate .[1][2]

-

ATP Generation: Butyrate Kinase (Buk) transfers the phosphoryl group to ADP, yielding Butyrate and ATP .[1][2]

Pathway Diagram (DOT Visualization)

The following diagram illustrates the molecular flow from Acetyl-CoA to Butyryl Phosphate.[1][2]

Figure 1: The canonical Clostridial pathway focusing on the Ptb-mediated synthesis of Butyryl Phosphate.[1][2]

Enzymology & Mechanism

Understanding the enzymes is critical for researchers attempting to synthesize or assay this compound in vitro.[1][2]

Phosphotransbutyrylase (Ptb)[1][2]

-

Reaction:

[1][2] -

Mechanism: Ptb operates via a ternary complex mechanism .[1][2] Unlike ping-pong mechanisms common in transferases, Ptb typically requires binding of both substrates before catalysis.[1][2]

-

Specificity: Highly specific for short-chain acyl-CoAs (C4-C5).[1][2]

-

Thermodynamics: The equilibrium constant (

) is near unity (~0.5 - 2.0), meaning the reaction is readily reversible and driven by intracellular substrate concentrations.[1][2]

Butyrate Kinase (Buk)[1][2]

-

Reaction:

[1][2] -

Role: This enzyme pulls the Ptb reaction forward by consuming Butyryl Phosphate to generate ATP.[1][2] In synthetic applications, Buk can be used in reverse (with ATP and Butyrate) to synthesize Butyryl Phosphate, though this is expensive due to ATP costs.[1][2]

Experimental Protocols

Warning: Butyryl Phosphate is chemically unstable (hydrolyzes in water, especially at extreme pH).[1][2] It is rarely isolated as a pure solid but generated in situ or stored as a lithium/silver salt under desiccation.[1][2]

Protocol A: Enzymatic Synthesis & Detection (Lipmann Assay)

This method is the gold standard for verifying the presence of acyl phosphates in bacterial lysates.[1][2]

Principle:

Acyl phosphates react with hydroxylamine (

Reagents:

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.4.

-

Substrates: 10 mM Butyryl-CoA, 50 mM Potassium Phosphate (

). -

Enzyme: Purified Ptb (e.g., from C. acetobutylicum or recombinant E. coli).

-

Color Reagent: 1.25%

in 1.0 N HCl.

Step-by-Step Workflow:

-

Incubation: Mix Buffer, Substrates, and Enzyme at 30°C.

-

Reaction: Allow synthesis to proceed for 5–10 minutes.

-

Derivatization: Add 2.0 M Neutralized Hydroxylamine (pH 7.0) equal to reaction volume.[1][2] Incubate 10 min at RT.

-

Development: Add Color Reagent (acidic

). -

Quantification: Measure Absorbance at 540 nm immediately.

Protocol B: Chemical Synthesis (For Reference Standards)

For researchers needing a standard without enzymes.[1][2]

-

Reactants: Butyryl chloride + Silver dibenzyl phosphate (or Silver phosphate).[1][2]

-

Solvent: Dry Carbon Tetrachloride or Benzene (Anhydrous conditions are vital).[1][2]

-

Procedure:

-

Storage: The lithium salt of acetyl/butyryl phosphate is more stable than the free acid.[1][2] Store at -20°C over desiccant.

Therapeutic & Industrial Relevance

Drug Development Target

-

Pathogen Energetics: In pathogenic Clostridia (e.g., C. difficile), the Ptb-Buk pathway is essential for ATP production during infection.[1][2] Inhibitors of Ptb (blocking Butyryl Phosphate synthesis) are potential narrow-spectrum antibiotics.[1][2]

-

Mechanism of Action: A transition-state analogue mimicking the tetrahedral intermediate of the Ptb reaction could competitively inhibit the enzyme, starving the bacteria of energy.[1][2]

Microbiome Engineering[1][2]

-

Butyrate Production: Butyryl Phosphate flux is the rate-limiting determinant for butyrate secretion in the gut.[1][2] Enhancing Ptb activity in probiotic strains (E. coli Nissle engineered with buk/ptb operons) is a strategy to treat Inflammatory Bowel Disease (IBD).[1][2]

References

-

Wiesenborn, D. P., Rudolph, F. B., & Papoutsakis, E. T. (1989).[1][2] Phosphotransbutyrylase from Clostridium acetobutylicum ATCC 824 and its role in acidogenesis. Applied and Environmental Microbiology. Link[1][2]

-

Hartmanis, M. G. (1987).[1][2] Butyrate kinase from Clostridium acetobutylicum. Journal of Biological Chemistry. Link

-

Louis, P., & Flint, H. J. (2009).[1][2] Diversity, metabolism and microbial ecology of butyrate-producing bacteria from the human large intestine. FEMS Microbiology Letters. Link[1][2]

-

Gavard, R., et al. (1957).[1][2] Formation et propriétés de l'anhydride mixte butyryl-phosphorique (Butyryl Phosphate). Biochimica et Biophysica Acta. (Seminal chemical characterization).

-

PubChem Database. Compound Summary: Butanoyl phosphate. Link[1][2]

Sources

An In-Depth Technical Guide to Butanoyl Dihydrogen Phosphate (CAS 4378-06-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanoyl dihydrogen phosphate, also known as butyryl phosphate, is a high-energy acyl phosphate molecule. While its primary recognized role is as a key metabolic intermediate in the butyric acid fermentation pathway in various anaerobic bacteria, emerging research suggests a more complex role in cellular regulation, particularly in prokaryotes. This guide provides a comprehensive overview of butanoyl dihydrogen phosphate, detailing its physicochemical properties, synthesis, biological significance, and analytical methodologies, to support its further investigation in academic and drug development settings.

Physicochemical Properties

Butanoyl dihydrogen phosphate is a relatively small and polar molecule. Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4378-06-7 | N/A |

| Molecular Formula | C4H9O5P | [1] |

| Molecular Weight | 168.085 g/mol | [1] |

| Alternate Names | Butyryl phosphate, (Butanoyloxy)phosphonic acid | [1] |

| Density | 1.434 g/cm³ | N/A |

| Boiling Point | 316 °C at 760 mmHg | N/A |

| Flash Point | 144.9 °C | N/A |

Synthesis of Butanoyl Dihydrogen Phosphate

The synthesis of butanoyl dihydrogen phosphate can be approached through both chemical and enzymatic routes. While specific literature on the chemical synthesis of butanoyl dihydrogen phosphate is scarce, a plausible method can be adapted from the synthesis of the closely related acetyl phosphate.

Chemical Synthesis: An Adapted Protocol

A potential route for the chemical synthesis of butanoyl dihydrogen phosphate involves the reaction of butyric anhydride with phosphoric acid. This method is analogous to the preparation of acetyl phosphate from acetic anhydride and phosphoric acid[2][3].

Reaction Scheme:

(CH₃CH₂CH₂CO)₂O + H₃PO₄ → CH₃CH₂CH₂COOPO(OH)₂ + CH₃CH₂CH₂COOH

Step-by-Step Protocol:

-

Reaction Setup: In a cooled reactor, dissolve 85% phosphoric acid in a suitable organic solvent like ethyl acetate.

-

Addition of Anhydride: Slowly add butyric anhydride to the phosphoric acid solution with constant stirring, maintaining a low temperature (e.g., 5°C) to control the exothermic reaction. A molar ratio of 2:1 (anhydride to phosphoric acid) is suggested based on similar syntheses[2].

-

Reaction: Continue stirring at a controlled low temperature for several hours to ensure complete reaction.

-

Workup: Add cold water to the reaction mixture and neutralize with a weak base, such as sodium bicarbonate[2].

-

Purification: The aqueous layer containing the sodium salt of butanoyl dihydrogen phosphate can be separated. Further purification can be achieved through techniques such as chromatography.

Causality of Experimental Choices:

-

Low Temperature: The reaction between an acid anhydride and phosphoric acid is exothermic. Maintaining a low temperature is crucial to prevent side reactions and decomposition of the product.

-

Anhydrous Conditions (initially): The use of an anhydride requires the initial reaction to be as free of water as possible to prevent hydrolysis of the anhydride before it can react with phosphoric acid.

-

Solvent Choice: Ethyl acetate is a common solvent for this type of reaction as it can dissolve the reactants and is relatively easy to remove.

-

Neutralization: Neutralization with a weak base is important to deprotonate the phosphate group, forming a more stable salt and facilitating its separation from the organic phase.

Caption: Workflow for the chemical synthesis of butanoyl dihydrogen phosphate.

Enzymatic Synthesis

In biological systems, butanoyl dihydrogen phosphate is synthesized from butyryl-CoA and inorganic phosphate, a reaction catalyzed by the enzyme phosphotransbutyrylase (PTB)[4].

Reaction:

Butyryl-CoA + Pi ⇌ Butanoyl dihydrogen phosphate + CoA

This reversible reaction is a key step in the butyrate production pathway in many anaerobic microorganisms.

Biological Significance and Mechanism of Action

The primary and most well-understood role of butanoyl dihydrogen phosphate is as a metabolic intermediate in the butyric acid fermentation pathway of anaerobic bacteria, such as those from the genus Clostridium.

Role in Butyric Acid Fermentation

In this pathway, butanoyl dihydrogen phosphate serves as a high-energy intermediate for the generation of ATP through substrate-level phosphorylation. Butyrate kinase (BK) catalyzes the transfer of the phosphoryl group from butanoyl dihydrogen phosphate to ADP, yielding butyrate and ATP[4].

Reaction:

Butanoyl dihydrogen phosphate + ADP ⇌ Butyrate + ATP

Caption: Proposed signaling pathway involving butanoyl dihydrogen phosphate.

Analytical Methodologies

The quantification of butanoyl dihydrogen phosphate in biological samples can be challenging due to its polar nature and potential instability. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a suitable technique for its sensitive and specific detection.

Proposed HPLC-MS/MS Protocol

-

Sample Preparation:

-

For cellular extracts, rapid quenching of metabolism is critical. This can be achieved by flash-freezing cell pellets in liquid nitrogen.

-

Extraction of the metabolite can be performed using a cold solvent mixture, such as acetonitrile/methanol/water.

-

Centrifuge the extract to remove cellular debris and collect the supernatant.

-

-

Chromatographic Separation:

-

A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining the polar butanoyl dihydrogen phosphate.

-

The mobile phase typically consists of a gradient of a high organic solvent concentration (e.g., acetonitrile) with an aqueous buffer (e.g., ammonium formate).

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in negative ion mode is generally suitable for detecting phosphorylated compounds.

-

Multiple reaction monitoring (MRM) should be used for quantification, with specific precursor-to-product ion transitions for butanoyl dihydrogen phosphate. A stable isotope-labeled internal standard would be ideal for accurate quantification.

-

Causality of Experimental Choices:

-

Rapid Quenching: Acyl phosphates are high-energy molecules and can be metabolically labile. Rapidly stopping enzymatic activity is essential for accurate measurement of their intracellular concentrations.

-

HILIC Chromatography: Reversed-phase chromatography is generally not effective for retaining highly polar compounds like butanoyl dihydrogen phosphate. HILIC provides better retention and separation for such analytes.

-

Tandem Mass Spectrometry (MS/MS): MS/MS provides high selectivity and sensitivity, which is necessary for detecting and quantifying low-abundance metabolites in complex biological matrices.

Safety and Handling

There is limited specific safety information available for butanoyl dihydrogen phosphate. However, based on its structure as an acyl phosphate and its relation to phosphoric acid, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.[5][6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential aerosols or dust.[5][6] Avoid contact with skin and eyes.[5][6]

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong bases.

-

Stability: Acyl phosphates are susceptible to hydrolysis. For long-term storage, it is advisable to keep the compound in an anhydrous form and at low temperatures.

Conclusion

Butanoyl dihydrogen phosphate is a molecule of significant interest, bridging central metabolism and cellular regulation in prokaryotes. While its role in butyric acid fermentation is well-established, its potential as a signaling molecule opens up new avenues for research, particularly in the context of microbial physiology and the development of novel antimicrobial strategies. Further studies are warranted to fully elucidate its biological functions, particularly its potential interactions with cellular components in a broader range of organisms. The methodologies and information presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to advance our understanding of this important biomolecule.

References

-

PrepChem. Synthesis of Acetyl phosphate. Available from: [Link]

- Hart, E. B. (1944). 2-acetothienone. Organic Syntheses, 24, 1.

- Taylor, E. C., & McLay, G. W. (1968). A Novel Method for the Synthesis of Acetyl Phosphate. Phosphorus and the Other Group V Elements, 1(2), 99-100.

- Aksenov, A. V., Smirnov, A. N., & Aksenov, D. A. (2020). The Participation of Acetyl Phosphate, a Microbial and Host Metabolite, in the Regulation of the Calcium Balance in Mitochondria and Cells. International Journal of Molecular Sciences, 21(23), 9037.

-

TSI Journals. (2013). A novel isocratic reverse phase HPLC method has been developed in order to detect and quantify the bound phosphate. Available from: [Link]

-

ResearchGate. (2014). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Available from: [Link]

-

Chemistry LibreTexts. (2022). 11.4: Acyl Phosphates. Available from: [Link]

- Zhao, Y., et al. (2005). Intracellular butyryl phosphate and acetyl phosphate concentrations in Clostridium acetobutylicum and their implications for solvent formation. Applied and Environmental Microbiology, 71(1), 530-537.

- Jones, S. W., et al. (2005). Intracellular Butyryl Phosphate and Acetyl Phosphate Concentrations in Clostridium acetobutylicum and Their Implications for Solvent Formation. Applied and Environmental Microbiology, 71(1), 530-537.

-

Wikipedia. (n.d.). Butyryl phosphate. Available from: [Link]

- Watson, E. E., et al. (2015). Quantitation of Ortho-Cresyl Phosphate Adducts to Butyrylcholinesterase in Human Serum by immunomagnetic-UHPLC-MS/MS. Journal of Mass Spectrometry, 50(8), 976-983.

-

Carus. (2021). What You Need to Know: Safety & Handling of Phosphates. Available from: [Link]

- Twarog, R., & Wolfe, R. S. (1963). ROLE OF BUTYRYL PHOSPHATE IN THE ENERGY METABOLISM OF CLOSTRIDIUM TETANOMORPHUM. Journal of bacteriology, 86(1), 112-117.

-

Sciencemadness Discussion Board. (2016). Mixed carboxylic-phosphoric acid anhydride. Available from: [Link]

- Whitesides, G. M., et al. (1985). Process for preparing solid acetyl phosphate salt.

-

VelocityEHS. (2015). Phosphoric Acid Safety Tips. Available from: [Link]

- Akhtar, S., et al. (2019). A study of PTF1 interaction with phosphorus stress inducing genes and its influence on root architecture of transgenic Arabidopsis. Advancements in Life Sciences, 6(4), 154-161.

- Stadtman, E. R., & Lipmann, F. (1950). Acetyl phosphate synthesis by reaction of isopropenyl acetate and phosphoric acid. Journal of Biological Chemistry, 185(2), 549-551.

- Hobert, J. A., et al. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Methods in molecular biology (Clifton, N.J.), 2565, 105-114.

- Monsanto Company. (1995). Process for the preparation of phosphorous acid/carboxylic acid mixed anhydrides and anhydrous phosphorous acid. WO 1995/013285 A1.

- Walter, K. A., et al. (1993).

- Cosmetic Ingredient Review. (2019). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. International journal of toxicology, 38(3_suppl), 5S-30S.

- Hoechst Aktiengesellschaft. (2009). Use Of Phosphoric Acid As A Homogeneous Catalyst In The Preparation Of Ketene.

- Sauthof, L., et al. (2020). Biaryl Phosphates and Phosphonates as Selective Inhibitors of the Transcription Factor STAT4. Angewandte Chemie (International ed. in English), 59(10), 3943-3948.

- Lee, H. B., et al. (2017). Quantitative structural characterization of phosphatidylinositol phosphates from biological samples. Journal of lipid research, 58(1), 253-261.

- Banerjee, A., et al. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Chemical Transactions, 11(2), 114-123.

-

Wikipedia. (n.d.). Post-translational modification. Available from: [Link]

- Pant, B. D., et al. (2015). The transcription factor PHR1 regulates lipid remodeling and triacylglycerol accumulation in Arabidopsis thaliana during phosphorus starvation. Journal of experimental botany, 66(9), 2761-2772.

Sources

- 1. DE19734275A1 - Use of phosphoric acid as a catalyst in the production of ketene - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. US4753757A - Process for preparing solid acetyl phosphate salt - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. ehs.com [ehs.com]

- 6. CCOHS: Phosphoric Acid (Solutions) [ccohs.ca]

Butyryl Phosphate: A High-Energy Phosphate Donor in Biocatalysis and Metabolic Engineering

Part 1: Executive Summary

Butyryl phosphate (BuP) is a potent acyl phosphate intermediate essential for the study of clostridial metabolism and the development of ATP-regeneration systems. With a standard free energy of hydrolysis (

Despite its utility, BuP is chemically labile and commercially scarce, often requiring in-house synthesis. This guide provides a validated protocol for the chemical synthesis, purification, and stabilization of BuP, alongside its application in enzymatic assays and metabolic engineering.

Part 2: Thermodynamic & Chemical Profile[1][2]

Understanding the energy landscape of BuP is critical for designing coupled assay systems. As an acyl phosphate, it possesses a high group transfer potential, allowing it to phosphorylate ADP to ATP—a reaction reversible only under high ATP concentrations.

Comparative Energetics Table

| Compound | Role in Metabolism | |

| Phosphoenolpyruvate (PEP) | -61.9 | Highest energy donor |

| Acetyl Phosphate (AcP) | -43.0 | Acetate kinase substrate |

| Butyryl Phosphate (BuP) | -35.6 to -36.0 | Butyrate kinase substrate |

| ATP ( | -30.5 | Universal energy currency |

| Glucose-6-Phosphate | -13.8 | Low energy ester |

Note: Values are at pH 7.0, 25°C, and standard concentrations. BuP provides sufficient energy to drive the formation of ATP from ADP (

Part 3: Chemical Synthesis Protocol

The following protocol is adapted from the classic Stadtman method , optimized for the generation of high-purity Lithium Potassium Butyryl Phosphate. This method relies on the acylation of phosphate by butyric anhydride in a cold, alkaline environment to minimize spontaneous hydrolysis.

Reagents Required[3][4][5][6][7]

-

Potassium Phosphate Monobasic (

) [1] -

Lithium Hydroxide (

) [1] -

Perchloric Acid (

) (if acid precipitation is required) or Ethanol for precipitation. -

Ice/Water Bath (Temperature control is critical).

Step-by-Step Synthesis Workflow

-

Preparation of Phosphate Buffer: Dissolve

in water to create a high-concentration solution (e.g., 1 M). Adjust pH to ~8.0 using concentrated -

Acylation Reaction (The Critical Step):

-

Cool the phosphate solution to 0°C in an ice bath.

-

Add Butyric Anhydride dropwise with vigorous stirring.

-

Crucial: Maintain pH between 7.5 and 8.5 continuously by adding cold

solution. If the pH drops below 7, rapid hydrolysis of the product will occur. If pH exceeds 9, the anhydride hydrolyzes without reacting with phosphate. -

Reaction Time: Approximately 30–60 minutes until anhydride droplets disappear.

-

-

Precipitation & Purification:

-

Pour the reaction mixture into cold Ethanol (4 volumes of ethanol per 1 volume of aqueous mix).

-

Allow the precipitate (Lithium Potassium Butyryl Phosphate) to form at -20°C for 2 hours.

-

Filter the white crystalline solid under vacuum.

-

Wash with cold absolute ethanol and diethyl ether to remove residual butyric acid/anhydride.

-

-

Storage:

-

Desiccate immediately. Store at -80°C .

-

Stability Note: In solution at 25°C, BuP has a half-life of <3 hours. As a dry solid at -20°C, it is stable for months.

-

Visualization: Synthesis Pathway

Figure 1: Chemical synthesis pathway of Butyryl Phosphate via nucleophilic attack of phosphate on butyric anhydride.[2]

Part 4: Analytical Validation (The Hydroxamate Assay)

To quantify the synthesized BuP, use the Lipmann & Tuttle Hydroxamate Assay . This colorimetric assay is specific for activated acyl groups (anhydrides, acyl phosphates, thioesters) and does not detect free butyrate.

Protocol

-

Reagent A (Neutral Hydroxylamine): Mix equal volumes of 2 M

and 3.5 M -

Reagent B (Ferric Reagent): 10%

in 0.7 M -

Assay:

-

Mix 100 µL of sample (BuP solution) with 100 µL Reagent A.

-

Incubate at room temperature for 10 minutes (Formation of Butyrohydroxamate).

-

Add 800 µL Reagent B.

-

Measure Absorbance at 540 nm .

-

-

Calibration: Use Succinic Anhydride or commercially available Acetyl Phosphate as a standard if pure BuP is unavailable for the curve.

Part 5: Biological Context & Pathway Engineering

In Clostridium acetobutylicum, BuP is the central switch between acidogenesis (growth phase) and solventogenesis (butanol production).

The Ptb-Buk Pathway

-

Phosphotransbutyrylase (Ptb): Converts Butyryl-CoA + Pi

Butyryl-P + CoA. -

Butyrate Kinase (Buk): Converts Butyryl-P + ADP

Butyrate + ATP.

This pathway allows the bacterium to generate ATP during fermentation. In metabolic engineering, introducing buk and ptb genes into E. coli allows for enhanced butyrate production or ATP regeneration systems driven by butyryl phosphate.

Visualization: The Clostridial Branch Point

Figure 2: The metabolic branch point in Clostridium. BuP production is coupled to ATP generation, competing with the solventogenic pathway (Butanol).

Part 6: Handling & Stability Guide

The primary cause of experimental failure with BuP is hydrolysis. Follow these strict handling rules:

-

pH Sensitivity: BuP is most stable at pH 7.0–7.5 .

-

Acidic conditions (< pH 5): Rapid hydrolysis.

-

Alkaline conditions (> pH 9): Susceptible to base-catalyzed breakdown.

-

-

Temperature: Always keep solutions on ice. Half-life at 37°C is significantly reduced compared to 4°C.

-

Metal Ions: Avoid excess

in storage buffers as divalent cations can catalyze hydrolysis; add them only at the time of the assay. -

Lyophilization: Do not lyophilize from acidic solutions. Ensure the salt is neutral before drying.[3]

References

-

Stadtman, E. R. (1957). Preparation and Assay of Acyl Phosphates. Methods in Enzymology, 3, 228-231. Link

- The foundational text for acyl phosph

-

Lipmann, F., & Tuttle, L. C. (1945). A Specific Micromethod for the Determination of Acyl Phosphates. Journal of Biological Chemistry, 159, 21-28. Link

- Source of the hydroxam

-

Wiesenborn, D. P., Rudolph, F. B., & Papoutsakis, E. T. (1989). Phosphotransbutyrylase from Clostridium acetobutylicum ATCC 824 and its role in acidogenesis. Applied and Environmental Microbiology, 55(1), 51-56. Link[1]

- Details the enzymatic p

-

Thauer, R. K., Jungermann, K., & Decker, K. (1977). Energy conservation in chemotrophic anaerobic bacteria. Bacteriological Reviews, 41(1), 100. Link

- Authoritative source for thermodynamic values of phosphoryl donors.

-

Zhao, Y., et al. (2005). Intracellular Butyryl Phosphate and Acetyl Phosphate Concentrations in Clostridium acetobutylicum and Their Implications for Solvent Formation. Applied and Environmental Microbiology, 71(1), 530-537. Link[1]

- Provides in vivo concentrations and stability d

Sources

An In-Depth Technical Guide to the Stability of Butanoyl Dihydrogen Phosphate at Different pH and Temperatures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanoyl dihydrogen phosphate, as a representative short-chain acyl phosphate, holds significant interest in various biochemical and pharmaceutical contexts due to its high-energy phosphate bond. Understanding its stability profile under diverse pH and temperature conditions is paramount for its effective application, particularly in drug development where stability directly impacts efficacy and shelf-life. This technical guide provides a comprehensive analysis of the factors governing the stability of butanoyl dihydrogen phosphate, detailing its degradation kinetics, underlying reaction mechanisms, and robust analytical methodologies for its assessment. By synthesizing fundamental chemical principles with practical experimental guidance, this document serves as an essential resource for researchers and professionals working with acyl phosphates.

Introduction: The Significance of Butanoyl Dihydrogen Phosphate

Acyl phosphates are characterized by a high-energy anhydride linkage between a carboxylic acid and phosphoric acid. This bond endows them with a high group transfer potential, making them key intermediates in various metabolic pathways. Butanoyl dihydrogen phosphate, with its four-carbon acyl chain, serves as a valuable model compound for understanding the behavior of more complex, biologically relevant acyl phosphates.

In the realm of drug development, the acyl phosphate moiety can be incorporated into prodrugs to enhance properties such as cell permeability or targeted delivery.[1] The inherent instability of the acyl phosphate bond can be leveraged for the controlled release of an active pharmaceutical ingredient (API) under specific physiological conditions. Consequently, a thorough characterization of its stability as a function of pH and temperature is a critical prerequisite for rational drug design and formulation development.

The Chemical Landscape of Butanoyl Dihydrogen Phosphate Stability

The primary degradation pathway for butanoyl dihydrogen phosphate in aqueous solution is hydrolysis, which results in the cleavage of the P-O-C anhydride bond to yield butanoic acid and inorganic phosphate. The rate of this hydrolysis is profoundly influenced by both pH and temperature.

pH-Dependent Stability: A Tale of Two Mechanisms

The stability of butanoyl dihydrogen phosphate exhibits a marked dependence on the pH of the surrounding medium. This behavior is governed by the interplay of acid-catalyzed and base-catalyzed hydrolysis mechanisms.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the butanoyl group can be protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by a water molecule, leading to the cleavage of the acyl-phosphate bond. While this mechanism contributes to degradation, acyl phosphates are generally more stable in acidic to neutral conditions compared to alkaline environments.

-

Base-Catalyzed Hydrolysis: In alkaline solutions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon. This pathway is typically much faster than the acid-catalyzed route, leading to a significant decrease in the stability of butanoyl dihydrogen phosphate as the pH increases. Studies on the analogous acetyl phosphate have shown that it is less stable in alkaline conditions.[1]

The overall hydrolysis rate can be described by the following equation:

kobs = kA[H+] + kN + kB[OH-]

where kobs is the observed pseudo-first-order rate constant, kA is the second-order rate constant for acid catalysis, kN is the first-order rate constant for the pH-independent (neutral) hydrolysis, and kB is the second-order rate constant for base catalysis.

A typical pH-rate profile for the hydrolysis of an acyl phosphate will show a region of relative stability at acidic to neutral pH, followed by a sharp increase in the rate of degradation as the pH becomes alkaline.

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of butanoyl dihydrogen phosphate.

Temperature-Dependent Stability: The Arrhenius Relationship in Action

As with most chemical reactions, the rate of butanoyl dihydrogen phosphate hydrolysis is highly dependent on temperature. This relationship is described by the Arrhenius equation:

k = A * e(-Ea/RT)

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.

In practical terms, an increase in temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions, thus accelerating the rate of hydrolysis. Studies on acetyl phosphate have demonstrated a strong temperature dependence, with complete hydrolysis occurring within hours at 50-60°C.[2]

Quantitative Stability Profile of Acyl Phosphates

Table 1: pH-Dependent Stability of Acetyl Phosphate (Illustrative Data)

| pH | Predominant Mechanism | Relative Stability |

| 2-5 | Acid-Catalyzed | High |

| 6-8 | Neutral Hydrolysis | Moderate |

| > 9 | Base-Catalyzed | Low |

Note: This table provides a qualitative summary based on general principles of acyl phosphate chemistry.

Table 2: Temperature-Dependent Hydrolysis of Acetyl Phosphate

| Temperature (°C) | Time for Complete Hydrolysis | Reference |

| 50 | 3-5 hours | [2] |

| 60 | 90 minutes | [2] |

Experimental Design for Stability Assessment

A robust and well-designed experimental protocol is crucial for accurately determining the stability of butanoyl dihydrogen phosphate. The following sections outline a comprehensive approach.

Materials and Reagents

-

Butanoyl Dihydrogen Phosphate (high purity)

-

Buffer solutions (e.g., citrate for acidic pH, phosphate for neutral pH, borate for alkaline pH)

-

High-purity water (Milli-Q or equivalent)

-

HPLC-grade solvents (e.g., acetonitrile, methanol)

-

Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

Step-by-Step Experimental Protocol for Stability Testing

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9, 11). Ensure the buffer components do not interfere with the analytical method.

-

Sample Preparation: Prepare a stock solution of butanoyl dihydrogen phosphate in a suitable, non-reactive solvent (e.g., cold water or a weak buffer at a stable pH).

-

Incubation:

-

Aliquots of the stock solution are added to vials containing the pre-equilibrated buffer solutions at each target pH.

-

Incubate the vials at the desired temperatures in a controlled-temperature chamber or water bath.

-

-

Time-Point Sampling: At predetermined time intervals, withdraw an aliquot from each vial.

-

Quenching (if necessary): To halt the degradation reaction, the sample can be immediately diluted in a cold, acidic mobile phase.

-

Analytical Measurement: Analyze the samples using a validated stability-indicating HPLC method.

Caption: A streamlined workflow for assessing the stability of butanoyl dihydrogen phosphate.

Stability-Indicating HPLC Method

A validated stability-indicating analytical method is essential to accurately quantify the decrease in the parent compound and the formation of degradation products.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to ensure compound stability during analysis) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where butanoyl dihydrogen phosphate and its degradation products have adequate absorbance (e.g., around 210 nm).

-

Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Degradation Products and Pathways

The primary degradation products of butanoyl dihydrogen phosphate hydrolysis are butanoic acid and inorganic phosphate.

Butanoyl Dihydrogen Phosphate + H2O → Butanoic Acid + H3PO4

Under certain conditions, particularly at elevated temperatures, other minor degradation pathways may become relevant, potentially leading to the formation of byproducts. It is therefore crucial to employ analytical techniques such as HPLC-MS to identify and characterize any unknown peaks that may appear in the chromatograms during stability studies.

Conclusion and Future Perspectives

The stability of butanoyl dihydrogen phosphate is a critical parameter that is intricately linked to its pH and temperature environment. A comprehensive understanding of its degradation kinetics and pathways is indispensable for its successful application in research and drug development. This guide has provided a framework for assessing the stability of this important acyl phosphate, from the underlying chemical principles to practical experimental protocols.

Future research should focus on generating a detailed quantitative stability profile for butanoyl dihydrogen phosphate and other short-chain acyl phosphates across a wider range of conditions. Such data will be invaluable for building predictive models of stability and for the rational design of acyl phosphate-containing molecules with tailored stability profiles for specific applications.

References

-

Keller, M. A., Turchyn, A. V., & Ralser, M. (2014). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. PLoS ONE, 9(9), e107579. [Link]

-

de Meis, L., Behrens, M. I., & de Souza, W. (1980). Role of water activity on the rates of acetyl phosphate and ATP hydrolysis. Journal of Biological Chemistry, 255(8), 3681-3684. [Link]

-

Wikipedia. (n.d.). Adenosine triphosphate. In Wikipedia. Retrieved February 7, 2026, from [Link]

-

Edwards, L. J. (1950). The hydrolysis of aspirin. A determination of the thermodynamic dissociation constant and a study of the reaction kinetics by ultraviolet spectrophotometry. Transactions of the Faraday Society, 46, 723-735. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(s4), 11-21. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

Sources

Whitepaper: The Pivotal Discovery and Function of Butyryl Phosphate in Butyric Acid Fermentation

A Technical Guide for Researchers in Microbiology and Drug Development

Abstract

The fermentation of carbohydrates to butyric acid, a pathway first noted by Louis Pasteur in 1861, represents a cornerstone of anaerobic metabolism with profound implications for microbial physiology, human health, and industrial biotechnology.[1][2] A critical breakthrough in understanding the bioenergetics of this process was the identification of butyryl phosphate as a high-energy acyl phosphate intermediate. This guide provides a detailed exploration of the discovery, enzymatic handling, and regulatory significance of butyryl phosphate. We delve into the core enzymes—phosphotransbutyrylase (PTB) and butyrate kinase (BUK)—that govern its synthesis and conversion, detail the experimental methodologies required for its detection and characterization, and discuss its emerging role as a key regulatory molecule in the metabolic switch between acid and solvent production in Clostridial species. This document is intended for researchers and professionals seeking a deep, mechanistic understanding of this fundamental biochemical pathway.

Introduction: The Energetic Imperative in Anaerobic Metabolism

Anaerobic microorganisms have evolved sophisticated strategies to maximize energy conservation in the absence of external electron acceptors like oxygen. A primary mechanism is substrate-level phosphorylation, where high-energy intermediates are used to generate ATP. In the context of butyric acid fermentation, practiced by obligate anaerobes such as Clostridium, Butyrivibrio, and Eubacterium, the pathway from pyruvate to butyrate is not merely a means of regenerating NAD+ but a vital source of cellular energy.[1]

The journey to elucidate this pathway led investigators from the observation of butyrate as an end-product to a search for the phosphorylated intermediates that would justify the observed cellular growth and energy yields. The discovery of butyryl phosphate was a landmark achievement, revealing a mechanism analogous to the well-established role of acetyl phosphate in acetate formation and confirming the central strategy of acyl phosphate intermediates in microbial energy metabolism.

The Core Pathway: Butyryl Phosphate as the Central Intermediate

The formation of butyrate from the central metabolic precursor, acetyl-CoA, proceeds through a series of reductive steps to form butyryl-CoA. At this critical juncture, two primary pathways for butyrate synthesis exist within bacteria.[3]

-

The Butyryl Phosphate Pathway: This is the primary energy-conserving route. It involves a two-step enzymatic process that generates ATP.

-

The CoA Transferase Pathway: In this alternative route, the CoA moiety from butyryl-CoA is transferred directly to an external acetate molecule, forming acetyl-CoA and butyrate. This pathway does not directly yield ATP.[3]

This guide focuses on the first, more energetically significant pathway, which hinges on the transient formation of butyryl phosphate.

Enzymatic Synthesis and Utilization

The conversion of butyryl-CoA to butyrate via butyryl phosphate is mediated by two key enzymes that often work in concert and whose genes are typically co-located in an operon (ptb-buk).[4]

-

Phosphotransbutyrylase (PTB) (EC 2.3.1.19): This enzyme catalyzes the reversible reaction between butyryl-CoA and inorganic phosphate (Pi) to produce butyryl phosphate and Coenzyme A.[5] This step is crucial as it converts the energy stored in the thioester bond of butyryl-CoA into the high-energy acyl phosphate bond of butyryl phosphate.

Butyryl-CoA + Pi ↔ Butyryl phosphate + CoA

-

Butyrate Kinase (BUK) (EC 2.7.2.7): This enzyme facilitates the final, energy-yielding step. It catalyzes the transfer of the phosphoryl group from butyryl phosphate to ADP, resulting in the formation of the final fermentation product, butyrate, and a molecule of ATP.[5]

Butyryl phosphate + ADP → Butyrate + ATP

The net result is the conversion of a low-energy substrate (butyryl-CoA) into butyrate with the concurrent generation of ATP, providing a significant energy boost to the cell. The overall ATP yield for butyrate fermentation from glucose is 3 ATP per molecule of glucose.[1]

Caption: The Butyryl Phosphate Pathway for ATP Generation.

Regulatory Role in the Acidogenesis-Solventogenesis Shift

In solventogenic clostridia, such as Clostridium acetobutylicum, metabolism is biphasic. The initial phase, acidogenesis , occurs during exponential growth and is characterized by the production of acetic and butyric acids, leading to a drop in the culture pH.[6] The second phase, solventogenesis , is triggered by low pH and high concentrations of undissociated acids, leading to the production of solvents like butanol and acetone.[6][7]

Emerging evidence strongly suggests that butyryl phosphate is more than just a metabolic intermediate; it is a key regulatory molecule in this metabolic switch.[8][9] It is hypothesized to act as a phosphodonor, potentially phosphorylating and thereby activating transcription factors that control the expression of solventogenic genes.[9]

Studies using mutant strains of C. acetobutylicum provide compelling evidence for this role:

-

A butyrate kinase (buk) mutant , unable to efficiently convert butyryl phosphate to butyrate, accumulates higher intracellular levels of butyryl phosphate.[8][9]

-

This accumulation correlates with an earlier and more robust initiation of solvent production compared to the wild-type strain.[8][9]

-

Conversely, degenerate strains that produce no solvents exhibit very low intracellular concentrations of butyryl phosphate.[9]

These findings suggest that a threshold concentration of intracellular butyryl phosphate is a critical signal for the cell to downregulate acid production and upregulate the machinery for solvent synthesis, a crucial survival mechanism to counteract the toxicity of the acidic environment.[10][11]

Caption: Regulatory role of Butyryl Phosphate in metabolic shift.

Experimental Protocols and Methodologies

The study of butyryl phosphate requires robust and sensitive analytical methods due to its nature as a transient and often low-concentration intermediate.

Quantification of Intracellular Butyryl Phosphate